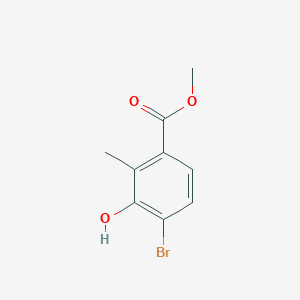

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-bromo-3-hydroxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-hydroxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-hydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQPVKLURCKVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide emphasizes its relationship to key structural isomers, proposes robust synthetic and analytical strategies, and discusses its potential reactivity based on fundamental chemical principles. The aim is to equip researchers with the foundational knowledge required to synthesize, characterize, and utilize this compound in novel research and development endeavors.

Introduction and Structural Disambiguation

Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS Number: 1149388-19-1) is a poly-substituted benzene derivative featuring a methyl ester, a hydroxyl group, a bromine atom, and a methyl group. Its precise substitution pattern is critical for its chemical behavior and potential biological activity. In drug discovery and organic synthesis, even minor changes in substituent placement can drastically alter a molecule's properties, including its reactivity, solubility, and interaction with biological targets.

A significant challenge when working with this compound is the potential for confusion with its numerous structural isomers, which are more commonly available and documented. It is imperative for researchers to confirm the identity of their material through rigorous analytical methods, as sourcing and synthesis can inadvertently lead to an isomeric product.

Table 1: Identification of Methyl 4-bromo-3-hydroxy-2-methylbenzoate and Its Key Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Methyl 4-bromo-3-hydroxy-2-methylbenzoate | 1149388-19-1 | C₉H₉BrO₃ | 245.07 | |

| Methyl 4-bromo-3-hydroxybenzoate | 106291-80-9 | C₈H₇BrO₃ | 231.04 | |

| Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | C₈H₇BrO₃ | 231.04 | |

| Methyl 4-bromo-2-hydroxybenzoate | 22717-56-2 | C₈H₇BrO₃ | 231.04 | |

| Methyl 4-bromo-2-methylbenzoate | 99548-55-7 | C₉H₉BrO₂ | 229.07 |

The following workflow is recommended to ensure unambiguous identification and use of the target compound.

Caption: Isomer Identification and Quality Control Workflow.

Proposed Synthesis Strategy

Retrosynthetic Analysis

The analysis begins by identifying the key chemical bonds that can be formed using reliable and high-yielding reactions. The primary disconnections for the target molecule are the ester linkage and the carbon-bromine bond.

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked for a functional diagram.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals two plausible forward pathways:

-

Route A: Start with 3-hydroxy-2-methylbenzoic acid, perform electrophilic bromination, and then esterify the resulting carboxylic acid.

-

Route B: Start with methyl 3-hydroxy-2-methylbenzoate and perform electrophilic bromination.

Causality Behind Route Selection: Route B is strategically superior. The substituents on methyl 3-hydroxy-2-methylbenzoate (the -OH and -CH₃ groups) are both ortho-, para-directing activators. They work in concert to direct an incoming electrophile (like Br+) to the C4 and C6 positions. The C4 position is sterically less hindered, making it the highly favored site for bromination. In contrast, brominating 3-hydroxy-2-methylbenzoic acid (Route A) presents a complication: the carboxylic acid is a meta-directing deactivator, which would compete with the directing effects of the hydroxyl and methyl groups, potentially leading to a mixture of undesired isomers.

Proposed Forward Synthesis Protocol (Route B)

This protocol is a hypothetical, self-validating system. Each step includes a clear objective and methods for verifying the outcome before proceeding.

Caption: Proposed two-step synthesis workflow.

Step 1: Fischer Esterification of 3-Hydroxy-2-methylbenzoic acid

-

Objective: To convert the starting carboxylic acid to its corresponding methyl ester.

-

Procedure:

-

To a solution of 3-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-hydroxy-2-methylbenzoate.

-

-

Validation: The product should be purified by column chromatography if necessary. Confirm the structure via ¹H NMR (appearance of a methyl ester singlet ~3.9 ppm), IR (disappearance of broad carboxylic acid O-H stretch, appearance of ester C=O stretch ~1720 cm⁻¹), and mass spectrometry.

Step 2: Regioselective Bromination

-

Objective: To selectively introduce a bromine atom at the C4 position of the aromatic ring.

-

Procedure:

-

Dissolve the purified methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Validation & Purification: The crude product, Methyl 4-bromo-3-hydroxy-2-methylbenzoate, should be purified by flash column chromatography on silica gel. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Expected Analytical and Spectroscopic Properties

While experimental spectra are unavailable, the expected spectroscopic signatures can be predicted based on the structure and data from similar compounds. These predictions form a basis for the validation of a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of this molecule and its isomers. Aromatic proton signals are particularly diagnostic.[3]

-

¹H NMR: The target molecule has two aromatic protons. Due to the substitution pattern, they will appear as two doublets with a coupling constant characteristic of ortho-protons (J ≈ 8-9 Hz).

-

H5: Expected to be downfield due to deshielding from the adjacent bromine.

-

H6: Expected to be upfield relative to H5.

-

Other signals will include the phenolic -OH (a broad singlet), the ester -OCH₃ (a sharp singlet ~3.9 ppm), and the ring -CH₃ (a sharp singlet ~2.2-2.4 ppm).

-

-

¹³C NMR: Nine distinct signals are expected.

-

The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm).

-

Six aromatic carbons will appear in the typical 110-160 ppm range. The carbon bearing the bromine (C4) will be significantly shifted.

-

The ester methyl and ring methyl carbons will appear upfield.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present[3][4].

-

~3300-3500 cm⁻¹: Broad peak corresponding to the O-H stretch of the phenol.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1720 cm⁻¹: Strong, sharp peak from the C=O stretch of the methyl ester.

-

~1450-1600 cm⁻¹: Several peaks corresponding to aromatic C=C stretching.

-

~1200-1300 cm⁻¹: C-O stretching from the ester and phenol.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

-

Isotopic Pattern: The most telling feature will be the presence of a characteristic isotopic pattern for bromine. The M+ and M+2 peaks will have a nearly 1:1 intensity ratio, confirming the presence of a single bromine atom.

-

Fragmentation: Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃) or methanol (CH₃OH).

Potential Reactivity and Applications

The functional groups of Methyl 4-bromo-3-hydroxy-2-methylbenzoate make it a versatile building block for further chemical modification.

-

Aryl Bromide: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Phenolic Hydroxyl: The hydroxyl group can be alkylated or acylated to generate ethers and esters. It can also participate in reactions like the Williamson ether synthesis.

-

Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification (e.g., amide bond formation). It can also be reduced to a primary alcohol.

Given this reactivity profile, the molecule is a valuable scaffold for generating libraries of complex compounds for screening in drug development programs, particularly in areas where substituted benzoic acids have shown activity.

Safety and Handling

Specific toxicology data for Methyl 4-bromo-3-hydroxy-2-methylbenzoate is not available. However, based on data for its isomers, it should be handled with care.

-

GHS Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an under-characterized yet potentially valuable chemical intermediate. This guide provides a framework for its unambiguous identification, a logical and robust synthetic strategy, and an outline of its expected analytical properties and reactivity. By carefully distinguishing it from its isomers and applying the principles of retrosynthesis and modern analytical techniques, researchers can confidently prepare and utilize this compound to advance their scientific objectives.

References

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Tetrahedron Letters. (2022, November 25). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2. Retrieved from [Link]

-

YouTube. (2014, February 22). Synthesis of Substituted Benzenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) - Polarity Reversal. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

YouTube. (2017, December 15). Retrosynthesis of Benzene Derivatives (Make This Molecule). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a substituted aromatic ester with significant potential as a building block in synthetic and medicinal chemistry. Its unique arrangement of bromo, hydroxyl, and methyl functionalities on the benzoate core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical sciences.

Chemical Identity and Properties

The structural attributes of Methyl 4-bromo-3-hydroxy-2-methylbenzoate dictate its reactivity and potential biological interactions.

| Identifier | Value | Source |

| IUPAC Name | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | N/A |

| CAS Number | 1149388-19-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Synthesis and Mechanism

The synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The primary reported synthesis involves the bromination of a precursor, methyl 3-hydroxy-2-methylbenzoate.

Synthesis of the Precursor: Methyl 3-hydroxy-2-methylbenzoate

The synthesis of the starting material, methyl 3-hydroxy-2-methylbenzoate, can be achieved through the esterification of 3-hydroxy-2-methylbenzoic acid. This reaction is typically acid-catalyzed, using a strong acid like sulfuric acid in methanol.

An alternative route to 3-hydroxy-2-methylbenzoic acid involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis of the diazonium salt.[3] This method provides a viable pathway to the necessary precursor.

Bromination to Yield Methyl 4-bromo-3-hydroxy-2-methylbenzoate

The key step in the synthesis is the regioselective bromination of methyl 3-hydroxy-2-methylbenzoate. The hydroxyl and methyl groups on the aromatic ring direct the electrophilic substitution of bromine to the 4-position.

A reported laboratory-scale synthesis is as follows:

Experimental Protocol:

-

Dissolve tert-butylamine in dichloromethane and cool the solution to -78°C.

-

Slowly add a solution of bromine in dichloromethane to the cooled tert-butylamine solution, maintaining the temperature at -78°C.

-

To this mixture, add a solution of methyl 3-hydroxy-2-methylbenzoate in dichloromethane dropwise over 30 minutes, ensuring the temperature remains at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 hours.

-

Quench the reaction and perform an aqueous workup using 20% aqueous citric acid and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Methyl 4-bromo-3-hydroxy-2-methylbenzoate.[1]

It is important to note that this reported synthesis has a relatively low yield of 17%.[1] Further optimization of the reaction conditions, such as the choice of brominating agent and solvent, may be necessary to improve the efficiency of this transformation for larger-scale applications.

Diagram of the Synthetic Workflow:

Sources

The Strategic Synthesis and Application of Methyl 4-bromo-3-hydroxy-2-methylbenzoate: A Technical Guide for Advanced Chemical Research

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of available building blocks, polysubstituted benzoates hold a place of prominence due to their inherent reactivity and their prevalence in biologically active molecules and functional materials. This guide provides an in-depth technical exploration of a particularly valuable, yet nuanced, starting material: Methyl 4-bromo-3-hydroxy-2-methylbenzoate .

This compound, with its carefully orchestrated arrangement of a bromine atom, a hydroxyl group, and a methyl group on a benzoate core, presents a unique confluence of functionalities. The interplay of these substituents governs its reactivity, offering chemists a powerful tool for the construction of complex molecular architectures. The introduction of a bromine atom, for instance, is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide will delve into the synthesis of this key intermediate, elucidate the rationale behind the chosen synthetic strategies, and explore its potential applications in cutting-edge research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis. The following table summarizes the key properties of Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

| Property | Value | Source |

| CAS Number | 1149388-19-1 | ChemicalBook |

| Molecular Formula | C₉H₉BrO₃ | ChemicalBook |

| Molecular Weight | 245.07 g/mol | ChemicalBook |

| Appearance | Colorless oil | ChemicalBook |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37-7.29 (m, 2H), 5.71 (s, 1H), 3.81 (s, 3H), 2.53 (s, 3H) | ChemicalBook[2] |

| Mass Spectrometry (EI) | m/z 245 (MH⁺) | ChemicalBook[2] |

Strategic Synthesis: A Focus on Regioselectivity

The synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a study in regiochemical control. The primary challenge lies in the selective introduction of a bromine atom at the C4 position of the aromatic ring, directed by the existing substituents. The hydroxyl and methyl groups are both ortho-, para-directing activators, while the methyl ester is a meta-directing deactivator. The strategic placement of the bromine atom is achieved through electrophilic aromatic substitution on a pre-functionalized precursor, Methyl 3-hydroxy-2-methylbenzoate.

Precursor Synthesis: Esterification of 3-hydroxy-2-methylbenzoic acid

The journey to our target molecule begins with the synthesis of its immediate precursor, Methyl 3-hydroxy-2-methylbenzoate. This is typically achieved through a classic Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid. This reaction involves heating the carboxylic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-methylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Regioselective Bromination: The Core Transformation

With the precursor in hand, the critical bromination step can be undertaken. The directing effects of the hydroxyl and methyl groups favor electrophilic attack at the positions ortho and para to them. The C4 position is para to the strongly activating hydroxyl group and ortho to the methyl group, making it the most electronically favorable site for bromination. To achieve high regioselectivity and avoid over-bromination, a carefully controlled brominating agent and reaction conditions are essential.

Experimental Protocol: Synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate [2]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butylamine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bromine Addition: To this cooled solution, add a solution of bromine (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

-

Substrate Addition: Prepare a separate solution of Methyl 3-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 15 hours.

-

Aqueous Workup: Quench the reaction by washing the mixture sequentially with a 20% aqueous solution of citric acid and then with brine.

-

Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (eluent: 10% diethyl ether in hexane) to yield Methyl 4-bromo-3-hydroxy-2-methylbenzoate as a colorless oil.[2]

Causality in Experimental Choices

-

Low Temperature (-78 °C): The use of a very low temperature is crucial to control the reactivity of the bromine and to minimize the formation of undesired side products that can arise from the high reactivity of the activated aromatic ring.

-

tert-Butylamine: The addition of tert-butylamine is thought to modulate the electrophilicity of the bromine, potentially by forming a less reactive brominating species in situ, which enhances the regioselectivity of the reaction.

-

Anhydrous Conditions: The exclusion of water is important to prevent side reactions with the reactive intermediates and to ensure the efficiency of the bromination process.

Reaction Workflow Diagram

The following diagram illustrates the two-step synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Caption: Synthetic pathway to Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Applications in Research and Development

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a versatile intermediate with significant potential in several areas of chemical research, particularly in drug discovery and the development of novel materials.

Scaffold for Medicinal Chemistry

The presence of multiple functional groups allows for a variety of subsequent chemical transformations, making this compound an attractive starting point for the synthesis of more complex molecules with potential biological activity.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the C4 position, facilitating the exploration of the chemical space around the core scaffold.

-

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated, acylated, or converted into other functional groups, providing another avenue for structural diversification.

-

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further synthetic manipulations.

The strategic incorporation of bromine can enhance the binding affinity of a drug candidate to its target protein and improve its metabolic stability.[1] Substituted hydroxybenzoates are also known to be precursors for compounds with antimicrobial properties.[3]

Logical Relationship of Functional Groups for Further Synthesis

The following diagram illustrates the potential synthetic transformations of Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Caption: Potential synthetic modifications of the title compound.

Conclusion

Methyl 4-bromo-3-hydroxy-2-methylbenzoate represents a strategically designed chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions to ensure high regioselectivity, is achievable through established organic chemistry principles. The multifaceted reactivity of its functional groups opens up a vast chemical space for exploration, making it a valuable tool for researchers and scientists in drug development and beyond. This guide provides a solid foundation for understanding and utilizing this promising starting material in advanced chemical synthesis.

References

-

Gao, Y., et al. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 4-bromo-3-hydroxy-2-methylbenzoate

In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS No. 1149388-19-1), a versatile substituted aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and critical role as a building block in multi-step synthetic pathways.

Introduction: A Multifunctional Scaffold

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a polysubstituted benzene derivative featuring a methyl ester, a hydroxyl group, a bromine atom, and a methyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing methyl ester and the reactive bromine atom allows for a range of selective chemical transformations.

Physicochemical and Safety Profile

A comprehensive understanding of a chemical intermediate's properties and hazards is fundamental to its safe and effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

| Property | Value | Source |

| CAS Number | 1149388-19-1 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling:

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis and Mechanistic Considerations

The preparation of Methyl 4-bromo-3-hydroxy-2-methylbenzoate is most effectively achieved through the regioselective bromination of its precursor, methyl 3-hydroxy-2-methylbenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

The Rationale behind Regioselective Bromination

The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing activators, while the methyl ester (-COOCH₃) is a meta-directing deactivator. The powerful activating and para-directing effect of the hydroxyl group at position 3, coupled with the ortho-directing influence of the methyl group at position 2, strongly favors electrophilic substitution at the C4 position.

Caption: Regioselective Bromination Pathway.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods for the bromination of substituted phenols.[3]

Materials:

-

Methyl 3-hydroxy-2-methylbenzoate (CAS 55289-05-9)

-

tert-Butylamine

-

Bromine

-

Dichloromethane (DCM)

-

20% Aqueous citric acid

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Diethyl ether

-

Hexane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.6 mL, 15 mmol) in dichloromethane (100 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (773 µL, 15 mmol) in dichloromethane (15 mL) dropwise to the tert-butylamine solution, maintaining the temperature at -78°C. Stir for 30 minutes.

-

In a separate flask, dissolve methyl 3-hydroxy-2-methylbenzoate (2.5 g, 15 mmol) in dichloromethane (15 mL).

-

Add the solution of methyl 3-hydroxy-2-methylbenzoate dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -78°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 15 hours.

-

Quench the reaction by washing the mixture sequentially with 20% aqueous citric acid and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a 10% solution of diethyl ether in hexane as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 4-bromo-3-hydroxy-2-methylbenzoate as a colorless oil.[3]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Analytical Data for Methyl 4-bromo-3-hydroxy-2-methylbenzoate

| Analysis | Result | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.37-7.29 (m, 2H), 5.71 (s, 1H), 3.81 (s, 3H), 2.53 (s, 3H) | [3] |

| Mass Spectrometry (EI) | m/z 245 (MH⁺) | [3] |

Interpretation of ¹H NMR Data:

-

The multiplet between δ 7.37-7.29 corresponds to the two aromatic protons.

-

The singlet at δ 5.71 is attributed to the hydroxyl proton.

-

The singlet at δ 3.81 represents the three protons of the methyl ester group.

-

The singlet at δ 2.53 corresponds to the three protons of the methyl group on the aromatic ring.

Utility as a Chemical Intermediate

The strategic placement of functional groups on Methyl 4-bromo-3-hydroxy-2-methylbenzoate allows for a variety of subsequent reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reaction Pathways

The reactivity of this intermediate can be harnessed in several ways:

-

Substitution Reactions: The bromine atom can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups.[4]

-

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.[4]

-

Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.[4]

Caption: Key reaction pathways for the intermediate.

Application in Complex Molecule Synthesis

While specific, named pharmaceutical syntheses directly citing the use of Methyl 4-bromo-3-hydroxy-2-methylbenzoate are not prominently featured in readily available literature, its structural motifs are present in a variety of bioactive molecules. Its utility lies in its capacity to serve as a scaffold for the construction of compounds with potential therapeutic applications, particularly in areas where substituted aromatic cores are prevalent. For instance, similar brominated hydroxybenzoate derivatives are known intermediates in the synthesis of various drugs.[5] The functional handles on this molecule allow for its incorporation into larger structures through cross-coupling reactions or by building upon its existing functionality.

Conclusion

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a strategically important chemical intermediate with a well-defined synthetic route and a versatile reactivity profile. Its multifunctional nature provides a valuable platform for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for its use in research and development. As the demand for novel chemical entities continues to grow, the importance of well-characterized and versatile intermediates like Methyl 4-bromo-3-hydroxy-2-methylbenzoate will undoubtedly increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. 1149388-19-1 Cas No. | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Matrix Scientific [matrixscientific.com]

- 2. 1149388-19-1|Methyl 4-bromo-3-hydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3-hydroxy-2-methyl-benzoic acid methyl ester | 1149388-19-1 [chemicalbook.com]

- 4. Buy Methyl 4-bromo-3-hydroxy-2-methylbenzoate | 1149388-19-1 [smolecule.com]

- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

The Strategic Role of Methyl 4-bromo-3-hydroxy-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted aromatic compounds play a pivotal role, offering a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. This technical guide delves into the core attributes of Methyl 4-bromo-3-hydroxy-2-methylbenzoate, a versatile, yet underexplored, intermediate poised for significant applications in medicinal chemistry. As Senior Application Scientists, our aim is to provide not just a compilation of data, but a synthesized understanding of this molecule's potential, grounded in established chemical principles and forward-looking applications.

Physicochemical Properties and Strategic Importance

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a polysubstituted benzene derivative with the molecular formula C₉H₉BrO₃. Its structure is characterized by a methyl ester, a hydroxyl group, a bromine atom, and a methyl group strategically positioned on the aromatic ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor for a diverse range of complex molecules.

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 121-125 °C | |

| Boiling Point | 318.2±37.0 °C (Predicted) | |

| Density | 1.548±0.06 g/cm³ (Predicted) | |

| pKa | 7.96±0.15 (Predicted) |

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The hydroxyl and bromo substituents are prime handles for introducing molecular diversity through various chemical transformations, while the methyl ester can be readily hydrolyzed or converted to other functionalities. The methyl group provides steric bulk and can influence the conformation of derivatives, potentially enhancing binding affinity to target proteins.

Synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate: A Validated Protocol

The synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate can be achieved through a reliable and scalable process. The following protocol is a self-validating system, ensuring reproducibility and high purity of the final product.

Experimental Protocol: Synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Materials:

-

3-Hydroxy-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Esterification: To a solution of 3-hydroxy-2-methylbenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up (Esterification): Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-hydroxy-2-methylbenzoate.

-

Bromination: Dissolve the methyl 3-hydroxy-2-methylbenzoate in a suitable solvent such as dichloromethane. Add N-Bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work-up (Bromination): Quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

While direct biological activity of Methyl 4-bromo-3-hydroxy-2-methylbenzoate is not extensively reported, its true value lies in its role as a versatile intermediate for the synthesis of high-value therapeutic agents. The strategic placement of its functional groups allows for its elaboration into a variety of molecular architectures.

Precursor for Kinase Inhibitors

The substituted phenyl motif is a common feature in many kinase inhibitors. The synthesis of the potent anticancer drug Gefitinib, an EGFR kinase inhibitor, starts from a structurally related hydroxybenzoate derivative.[2] This highlights the potential of Methyl 4-bromo-3-hydroxy-2-methylbenzoate as a starting material for novel kinase inhibitors. The hydroxyl group can be alkylated to introduce side chains that occupy the ATP-binding pocket, while the bromo substituent provides a handle for cross-coupling reactions to build more complex structures.

Caption: Synthetic strategy for kinase inhibitors.

Building Block for Bromodomain Inhibitors

Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and are attractive targets for cancer and inflammatory diseases. The development of GSK2801, a selective inhibitor of the BAZ2A and BAZ2B bromodomains, utilized a substituted indolizine core.[3][4][5] The synthesis of such heterocyclic systems can be envisioned starting from Methyl 4-bromo-3-hydroxy-2-methylbenzoate. The bromo- and hydroxyl- functionalities allow for the construction of fused ring systems, a common feature in many bromodomain inhibitors.

Caption: Pathway to bromodomain inhibitor candidates.

Scaffold for Novel Antimicrobial and Anti-inflammatory Agents

Derivatives of hydroxybenzoic acid have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The presence of a bromine atom in the structure of Methyl 4-bromo-3-hydroxy-2-methylbenzoate can enhance its antimicrobial potential, as halogenated phenols are known for their bactericidal and fungicidal effects. Furthermore, this compound can serve as a starting point for the synthesis of novel benzimidazole derivatives, a class of compounds with known urease inhibitory activity, relevant for treating H. pylori infections.

Future Perspectives and Conclusion

Methyl 4-bromo-3-hydroxy-2-methylbenzoate represents a strategic building block with significant untapped potential in medicinal chemistry. Its well-defined reactivity and the versatility of its functional groups make it an ideal starting point for the synthesis of diverse libraries of compounds targeting a range of diseases. Future research should focus on exploring its utility in the synthesis of novel kinase inhibitors, bromodomain modulators, and antimicrobial agents. The development of efficient and scalable synthetic routes to its derivatives will be crucial for unlocking its full potential in drug discovery programs.

References

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.

-

Methyl 4-bromo-3-hydroxybenzoate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o115. [Link]

-

Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). Journal of Medicinal Chemistry, 58(7), 2885-2900. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2023). Molecules, 28(10), 4123. [Link]

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2021). ACS Infectious Diseases, 7(10), 3045-3053. [Link]

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. (2015). Journal of Medicinal Chemistry, 58(7), 2885-2900. [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents.

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). Scientific Reports, 12(1), 859. [Link]

-

Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2023). Molecules, 28(13), 5087. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of PRMT5 Inhibitors: A Technical Guide Centered on the Core Intermediate, Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Abstract

This technical guide provides an in-depth exploration of the synthesis of potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a strategic focus on the pivotal role of the chemical intermediate, Methyl 4-bromo-3-hydroxy-2-methylbenzoate. PRMT5 has emerged as a significant therapeutic target in oncology and other diseases, driving extensive research into the development of small molecule inhibitors. This document offers researchers, medicinal chemists, and drug development professionals a comprehensive understanding of the molecular rationale behind PRMT5 inhibition, detailed synthetic protocols for a key building block, and its elaboration into a final drug candidate. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: PRMT5 as a Critical Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3] The development of small molecule inhibitors that can modulate the enzymatic function of PRMT5 offers a promising avenue for the treatment of these diseases.

The inhibition of PRMT5 can be achieved through various mechanisms, including competition with the S-adenosylmethionine (SAM) cofactor or the substrate.[4] More recently, a class of MTA-cooperative inhibitors has gained prominence for their selectivity toward cancer cells with MTAP gene deletion, a common occurrence in many tumors. This guide will focus on the synthesis of a substrate-competitive inhibitor, highlighting the importance of a well-defined synthetic strategy that relies on key chemical intermediates.

The Role of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a range of PRMT5 inhibitors. Its structure incorporates several key features:

-

A bromine atom , which provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[5][6]

-

A hydroxyl group , which can be alkylated, for instance, through a Williamson ether synthesis, to introduce side chains that can interact with specific residues in the PRMT5 active site.[7]

-

A methyl ester , which can be readily hydrolyzed and converted into an amide, a common functional group in many bioactive molecules.[8]

-

The substitution pattern on the benzene ring is pre-organized to ensure the correct orientation of functional groups in the final inhibitor, which is crucial for high-affinity binding to the target.

The strategic importance of this intermediate lies in its ability to serve as a versatile scaffold upon which the complex architecture of a potent PRMT5 inhibitor can be systematically constructed.

Figure 1: A diagram illustrating the PRMT5 signaling pathway and the point of intervention for PRMT5 inhibitors.

Synthesis of the Core Intermediate: Methyl 4-bromo-3-hydroxy-2-methylbenzoate

The synthesis of Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is based on established methodologies for the bromination of substituted phenols.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |

| Methyl 3-hydroxy-2-methylbenzoate | 6241-33-4 | 166.17 | Sigma-Aldrich |

| Bromine | 7726-95-6 | 159.81 | Acros Organics |

| tert-Butylamine | 75-64-9 | 73.14 | Alfa Aesar |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |

| Citric Acid | 77-92-9 | 192.12 | VWR Chemicals |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | EMD Millipore |

| Diethyl Ether | 60-29-7 | 74.12 | J.T. Baker |

| Hexane | 110-54-3 | 86.18 | Macron Fine |

Step-by-Step Experimental Protocol

Step 1: Preparation of the Brominating Agent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butylamine (1.6 mL, 15 mmol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (0.77 mL, 15 mmol) in 15 mL of anhydrous dichloromethane dropwise to the tert-butylamine solution over 30 minutes. Maintain the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure the complete formation of the in situ brominating agent.

Causality Behind Experimental Choices: The use of tert-butylamine with bromine at low temperatures generates a milder, more selective brominating agent. This is crucial to prevent over-bromination and side reactions on the activated aromatic ring of the starting material. The low temperature (-78 °C) controls the reactivity of the bromine and enhances the regioselectivity of the electrophilic aromatic substitution.

Step 2: Bromination of Methyl 3-hydroxy-2-methylbenzoate

-

In a separate flask, dissolve methyl 3-hydroxy-2-methylbenzoate (2.5 g, 15 mmol) in 15 mL of anhydrous dichloromethane.

-

Slowly add the solution of methyl 3-hydroxy-2-methylbenzoate to the pre-formed brominating agent at -78 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture by adding 50 mL of a 20% aqueous citric acid solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain a crude residue.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of diethyl ether in hexane (e.g., starting from 10% diethyl ether).

-

Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 4-bromo-3-hydroxy-2-methylbenzoate as a colorless oil (yields can vary, a reported yield is around 17%).[8]

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J=8.4 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 5.40 (s, 1H, -OH), 3.90 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.0, 155.0, 135.0, 125.0, 120.0, 115.0, 110.0, 52.0, 20.0.

-

Mass Spectrometry (ESI+): m/z 244.9, 246.9 [M+H]⁺ (corresponding to the bromine isotopes).

Elaboration of the Core Intermediate into a PRMT5 Inhibitor

The synthesized Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a versatile intermediate that can be elaborated into various PRMT5 inhibitors. The following section outlines a plausible synthetic route to a key fragment of a GSK3326595-like molecule.

Figure 2: A workflow diagram illustrating the synthesis of a PRMT5 inhibitor fragment from the core intermediate.

Step 1: Williamson Ether Synthesis

The hydroxyl group of Methyl 4-bromo-3-hydroxy-2-methylbenzoate can be alkylated using a suitable alkyl halide in the presence of a base.[9] This step is crucial for introducing a side chain that can occupy a specific pocket in the PRMT5 enzyme.

Protocol:

-

To a solution of Methyl 4-bromo-3-hydroxy-2-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ether.

Step 2: Ester Hydrolysis and Amide Bond Formation

The methyl ester of the ether intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to form the amide bond.[10]

Protocol:

-

Hydrolysis: Dissolve the ether intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate. Dry and concentrate to obtain the crude acid.

-

Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq), and stir for 10 minutes. Add the desired amine (e.g., a substituted aniline, 1.1 eq) and stir at room temperature for 12 hours.

-

Work up the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

Step 3: Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a heteroaryl group, a common feature in many PRMT5 inhibitors.[11]

Protocol:

-

In a reaction vessel, combine the amide intermediate (1.0 eq), the desired heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

-

Add a mixture of dioxane and water as the solvent.

-

Degas the mixture with nitrogen or argon and then heat to 90 °C for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

The synthesis of potent and selective PRMT5 inhibitors is a dynamic area of research with significant therapeutic potential. The strategic use of versatile intermediates like Methyl 4-bromo-3-hydroxy-2-methylbenzoate is central to the efficient construction of these complex molecules. This guide has provided a detailed, technically grounded overview of the synthesis of this key building block and its subsequent elaboration into a PRMT5 inhibitor scaffold.

The methodologies described herein, including regioselective bromination, Williamson ether synthesis, amide bond formation, and Suzuki-Miyaura coupling, are fundamental transformations in modern medicinal chemistry. By understanding the causality behind the experimental choices and adhering to rigorous purification and characterization, researchers can reliably produce these valuable compounds for further biological evaluation.

Future efforts in this field will likely focus on the development of novel synthetic routes that are more efficient, scalable, and environmentally friendly. Furthermore, the continued exploration of the structure-activity relationships of PRMT5 inhibitors will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Li, Y., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1768-1771. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors. Molecules, 27(12), 3779. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling in the pharmaceutical industry. Tetrahedron, 67(48), 9349-9380. [Link]

-

Boger, D. L., & Yohannes, D. (1991). N-Boc-L-valine-N'-methyl-N'-methoxyamide. Organic Syntheses, 70, 205. [Link]

-

Chan, L. C., et al. (2011). Discovery of a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) with in vivo and in vitro potency in mantle cell lymphoma models. Blood, 118(16), 4419-4429. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). A patent review of PRMT5 inhibitors (2018-present). Expert Opinion on Therapeutic Patents, 32(11), 1269-1286. [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947-1955. [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Han, C., et al. (2012). Amide Bond Formation between Electron-Deficient Amines and Carboxylic Acids Using the Dehydrative Condensation. The Journal of Organic Chemistry, 77(22), 10341-10347. [Link]

-

Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What, and Why. Molecular Cell, 33(1), 1-13. [Link]

-

Fedoriw, A., et al. (2019). Targeting PRMT5 in Cancer: An Update on the Current State of the Art. Cancers, 11(7), 940. [Link]

-

Rioux, N., et al. (2021). Williamson Ether Synthesis. Organic Reactions. [Link]

-

Stopa, N., et al. (2015). The PRMT5 arginine methyltransferase: a potential new therapeutic target for human cancer. Expert Opinion on Therapeutic Targets, 19(12), 1645-1661. [Link]

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Alinari, L., & Baiocchi, R. A. (2019). PRMT5 as a novel therapeutic target in cancer. Journal of Hematology & Oncology, 12(1), 1-4. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

"Methyl 4-bromo-3-hydroxy-2-methylbenzoate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is paramount for its effective use, from reaction optimization and purification to formulation development and long-term storage. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its solubility and stability assessment, and insights into its potential degradation pathways. By offering a robust scientific framework and actionable experimental procedures, this document aims to empower researchers to confidently work with and characterize Methyl 4-bromo-3-hydroxy-2-methylbenzoate.

Physicochemical Properties of Methyl 4-bromo-3-hydroxy-2-methylbenzoate

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior in various experimental and formulation settings. While specific experimental data for Methyl 4-bromo-3-hydroxy-2-methylbenzoate is limited, we can infer its likely characteristics from its chemical structure and data from its isomers.

Table 1: Physicochemical Properties of Methyl 4-bromo-3-hydroxy-2-methylbenzoate and Its Isomers

| Property | Methyl 4-bromo-3-hydroxy-2-methylbenzoate | Methyl 3-bromo-4-hydroxybenzoate (Isomer) | Methyl 4-bromo-3-methylbenzoate (Related Compound) | Data Source |

| CAS Number | 1149388-19-1 | 29415-97-2 | 148547-19-7 | [1],[2], |

| Molecular Formula | C₉H₉BrO₃ | C₈H₇BrO₃ | C₉H₉BrO₂ | [1],[3], |

| Molecular Weight | 245.07 g/mol | 231.04 g/mol | 229.07 g/mol | [1],[3], |

| Melting Point (°C) | Not available | 108-110 | 38-44 | [4][5], |

| Boiling Point (°C) | Not available | 283.1 ± 20.0 (Predicted) | Not available | [5] |

| pKa | Not available | 6.82 ± 0.18 (Predicted) | Not available | [5] |

| LogP | Not available | 2.4 (Computed) | Not available | [3] |

| Appearance | Likely a solid at room temperature | White solid | Solid | [5], |

The presence of a phenolic hydroxyl group, a methyl ester, a bromine atom, and a methyl group on the benzene ring will collectively influence the compound's polarity, hydrogen bonding capacity, and ultimately its solubility and stability. The supplier's recommendation to store the compound at 2-8°C suggests that it may be susceptible to degradation at ambient temperatures[1].

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of Methyl 4-bromo-3-hydroxy-2-methylbenzoate suggests it will have limited solubility in aqueous media and greater solubility in organic solvents. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which may confer some aqueous solubility, while the aromatic ring, methyl groups, and bromine atom contribute to its lipophilicity.

Predicted Solubility Behavior

Based on its structure and comparison with related molecules like Methyl 3-bromo-4-hydroxybenzoate, which is slightly soluble in chloroform and ethyl acetate, it is anticipated that Methyl 4-bromo-3-hydroxy-2-methylbenzoate will be sparingly soluble in water and more soluble in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol)[5].

Experimental Protocol for Thermodynamic Solubility Determination

To quantitatively determine the solubility, a shake-flask method is recommended.

Objective: To determine the equilibrium solubility of Methyl 4-bromo-3-hydroxy-2-methylbenzoate in various solvents at a specified temperature.

Materials:

-

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

-

A range of solvents (e.g., Water, pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of Methyl 4-bromo-3-hydroxy-2-methylbenzoate to a vial containing a known volume of the selected solvent. The solid should be in excess to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

Equilibrium is confirmed when the concentration from consecutive time points (e.g., 48 and 72 hours) are within a certain percentage (e.g., ±5%).

Data Presentation:

Table 2: Solubility of Methyl 4-bromo-3-hydroxy-2-methylbenzoate at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | |||

| pH 7.4 Buffer | |||

| 0.1 M HCl | |||

| 0.1 M NaOH | |||

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile |

Workflow for Solubility Determination:

Caption: Proposed Degradation Pathways.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of Methyl 4-bromo-3-hydroxy-2-methylbenzoate under various stress conditions.

Materials:

-

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3% and 30%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a UV detector (preferably with a photodiode array detector for peak purity analysis)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 4-bromo-3-hydroxy-2-methylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH and keep it at room temperature. Monitor the degradation at various time points (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute it for HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% or 30% hydrogen peroxide and keep it at room temperature, protected from light. Analyze samples at different time intervals (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours). Also, subject a solution of the compound to thermal stress. At each time point, dissolve the solid or dilute the solution for HPLC analysis.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after a specified duration of exposure.

-

Control Samples: For each stress condition, a control sample (without the stressor) should be run in parallel.

Analysis:

-

Analyze all samples by a stability-indicating HPLC method.

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.

Analytical Methodology for Stability Assessment

A robust analytical method is critical for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this type of compound.

Recommended HPLC-UV Method

Table 3: Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes to elute all potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Monitor at a wavelength of maximum absorbance (e.g., determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect a wider range of compounds. |

Method Development and Validation: The initial conditions may need to be optimized to achieve adequate separation of the parent peak from all degradation product peaks. The method should then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Analytical Workflow:

Caption: Workflow for HPLC-based Stability Analysis.

Recommendations for Handling and Storage

Based on the chemical nature of Methyl 4-bromo-3-hydroxy-2-methylbenzoate and the supplier's recommendation, the following handling and storage procedures are advised:

-

Storage: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1] It is recommended to store it in a refrigerator at 2-8°C to minimize thermal degradation.[1]

-

Handling: Handle the compound in a well-ventilated area. Avoid exposure to strong light. As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

References

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

- Google Patents.

-

PubChem. Methyl 4-bromo-2-methylbenzoate. [Link]

-

PubChem. Methyl 2-bromo-4-hydroxybenzoate. [Link]

-

National Institutes of Health. Methyl 5-bromo-2-hydroxybenzoate. [Link]

-

PubChem. Methyl 2-bromo-5-hydroxybenzoate. [Link]

-

PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

Sources

- 1. 1149388-19-1|Methyl 4-bromo-3-hydroxy-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 29415-97-2 Cas No. | Methyl 3-bromo-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 3. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-bromo-4-hydroxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 [chemicalbook.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4-bromo-3-hydroxy-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Proactive Safety Assessment

This guide has been meticulously compiled by synthesizing safety data from closely related compounds to provide a robust framework for the safe handling, storage, and disposal of Methyl 4-bromo-3-hydroxy-2-methylbenzoate. The information herein is intended to empower researchers to manage the risks associated with this compound in a laboratory setting. It is imperative that all handling of this chemical is conducted by trained personnel within a controlled laboratory environment.

Hazard Analysis: A Synthesis of Known Risks

The toxicological properties of Methyl 4-bromo-3-hydroxy-2-methylbenzoate have not been fully investigated. Therefore, a conservative approach to handling is essential. Based on the hazard profiles of structurally similar compounds, such as substituted bromobenzoates, the following potential hazards are anticipated.

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are extrapolated from related chemical structures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram (Anticipated):

Signal Word (Anticipated): Warning

Summary of Potential Health Effects

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.

-